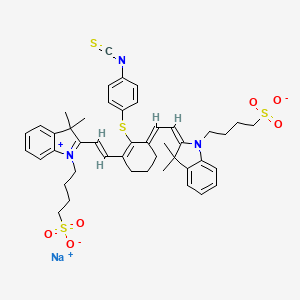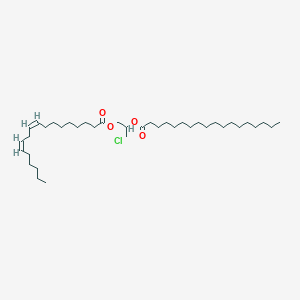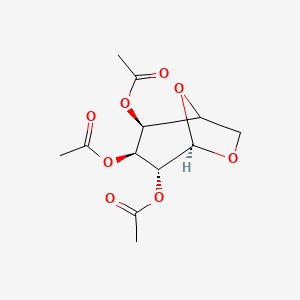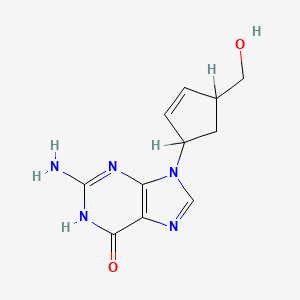
2-Phenylamino-6-chloropurine-9-β-D-riboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog with a molecular formula of C16H16ClN5O4 and a molecular weight of 377.79 g/mol . This compound is characterized by the presence of a phenylamino group at the 2-position, a chlorine atom at the 6-position, and a β-D-riboside moiety at the 9-position of the purine ring.
Preparation Methods
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and phenylamine.
Nucleophilic Substitution: The phenylamine undergoes nucleophilic substitution at the 2-position of 6-chloropurine to form 2-phenylamino-6-chloropurine.
Glycosylation: The resulting compound is then glycosylated with β-D-ribose to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenylamino-6-chloropurine-9-β-D-riboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving nucleoside metabolism and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparison with Similar Compounds
2-Phenylamino-6-chloropurine-9-β-D-riboside can be compared with other nucleoside analogs, such as:
6-Chloropurine riboside: This compound lacks the phenylamino group at the 2-position, which may result in different biological activities.
2-Amino-6-chloropurine riboside: This analog has an amino group instead of a phenylamino group at the 2-position, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
117325-41-4 |
|---|---|
Molecular Formula |
C₁₆H₁₆ClN₅O₄ |
Molecular Weight |
377.78 |
Synonyms |
6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)




![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)



